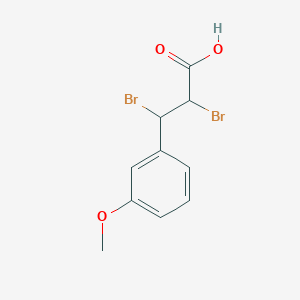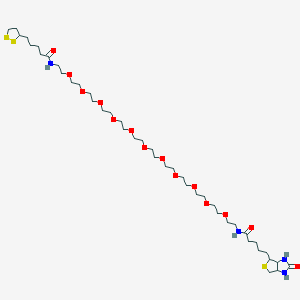
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H10Br2O3 and a molecular weight of 337.99 g/mol . This compound is characterized by the presence of two bromine atoms and a methoxyphenyl group attached to a propanoic acid backbone. It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid typically involves the bromination of 3-(3-methoxyphenyl)propanoic acid. The reaction is carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled conditions . The reaction proceeds via the addition of bromine across the double bond of the propanoic acid derivative, resulting in the formation of the dibromo compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 3-(3-methoxyphenyl)propanoic acid by using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: 3-(3-methoxyphenyl)propanoic acid derivatives.
Reduction: 3-(3-methoxyphenyl)propanoic acid.
Oxidation: 3-(3-methoxyphenyl)propanoic acid derivatives with oxidized functional groups.
Applications De Recherche Scientifique
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid involves its interaction with molecular targets through its bromine atoms and methoxyphenyl group. The bromine atoms can participate in electrophilic substitution reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2,3-Dibromo-3-phenylpropanoic acid: Lacks the methoxy group, resulting in different chemical and biological properties.
2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid: Similar structure but with the methoxy group at the para position, affecting its reactivity and interactions.
2,3-Dibromo-3-(2-methoxyphenyl)propanoic acid: Methoxy group at the ortho position, leading to steric hindrance and altered reactivity.
Uniqueness: 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy group at the meta position, which influences its chemical reactivity and biological interactions. This unique structure allows for distinct applications in research and industry .
Propriétés
Numéro CAS |
52916-85-5 |
|---|---|
Formule moléculaire |
C10H10Br2O3 |
Poids moléculaire |
337.99 g/mol |
Nom IUPAC |
2,3-dibromo-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H10Br2O3/c1-15-7-4-2-3-6(5-7)8(11)9(12)10(13)14/h2-5,8-9H,1H3,(H,13,14) |
Clé InChI |
WBRLBWOFKFWFIM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C(C(C(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040984.png)

![4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040996.png)
![4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12041002.png)



![methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate](/img/structure/B12041033.png)
![3-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041041.png)


![4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12041057.png)


